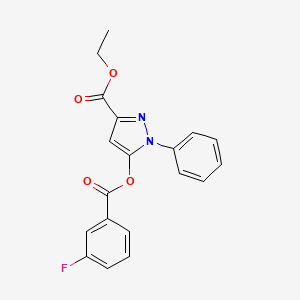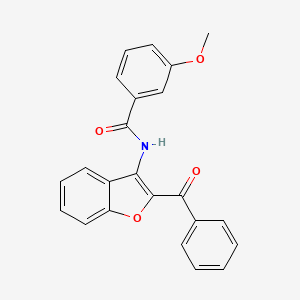![molecular formula C40H24N6O12 B11569032 biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11569032.png)
biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of Schiff bases and esterification reactions. Common reagents used in these reactions include aldehydes, amines, and dinitrobenzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ionic liquids has been explored to enhance reaction efficiency and reduce the use of toxic chemicals .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce oxides .
Scientific Research Applications
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Shares similar structural features and is used in similar applications.
3,5-Dinitrobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its multiple functional groups provide versatility in various scientific and industrial applications .
Properties
Molecular Formula |
C40H24N6O12 |
|---|---|
Molecular Weight |
780.6 g/mol |
IUPAC Name |
[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C40H24N6O12/c47-39(29-17-33(43(49)50)21-34(18-29)44(51)52)57-37-13-1-25(2-14-37)23-41-31-9-5-27(6-10-31)28-7-11-32(12-8-28)42-24-26-3-15-38(16-4-26)58-40(48)30-19-35(45(53)54)22-36(20-30)46(55)56/h1-24H |
InChI Key |
OIFBKVXIEQLTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B11568961.png)
![5-(2-Butoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11568969.png)
![4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11568973.png)

![3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11568999.png)
![2-fluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11569002.png)

![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11569004.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11569010.png)
![furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11569013.png)
![6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11569015.png)
![N-(3-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569026.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11569028.png)
